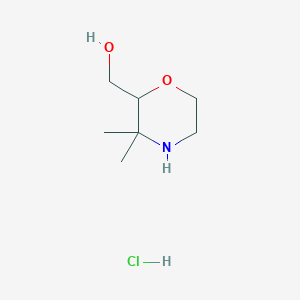
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride, also known as DMHM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHM is a white crystalline powder that is soluble in water and has a molecular formula of C8H18ClNO2.
Mécanisme D'action
The exact mechanism of action of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce pain and improve cognitive function in animal models. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has some limitations. It has low solubility in organic solvents, which may limit its use in certain experiments. It also has a relatively short half-life, which may limit its use in long-term studies.
Orientations Futures
There are several future directions for the study of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride. One direction is the further investigation of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is the synthesis of new derivatives of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride with improved properties. The use of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride in the synthesis of metal-organic frameworks is also an area of ongoing research. Finally, the development of new methods for the synthesis of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride and its derivatives is an area of interest for organic chemists.
Conclusion:
In conclusion, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride, including the investigation of its potential use in the treatment of various diseases and the synthesis of new derivatives with improved properties.
Méthodes De Synthèse
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with morpholine in the presence of a catalyst. This results in the formation of (3,3-dimethylmorpholin-2-yl)methanol. The next step involves the reaction of (3,3-dimethylmorpholin-2-yl)methanol with hydrochloric acid, resulting in the formation of (3,3-dimethylmorpholin-2-yl)methanol;hydrochloride.
Applications De Recherche Scientifique
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to possess anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been used as a building block for the synthesis of various compounds. In material science, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been used as a precursor for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
(3,3-dimethylmorpholin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)6(5-9)10-4-3-8-7;/h6,8-9H,3-5H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIVRYOVOHCNAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)CO)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



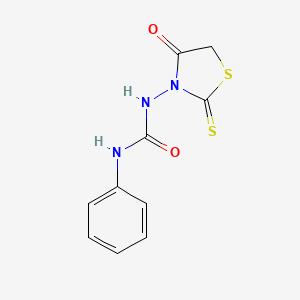
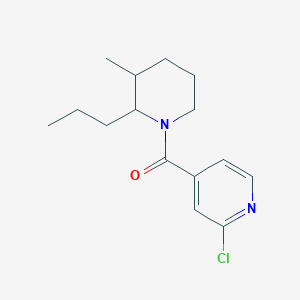
![3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2387834.png)
![5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid](/img/structure/B2387836.png)

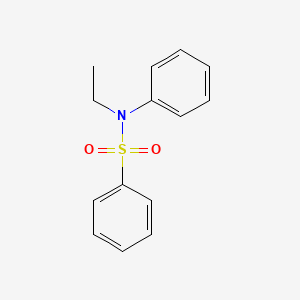
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2387841.png)
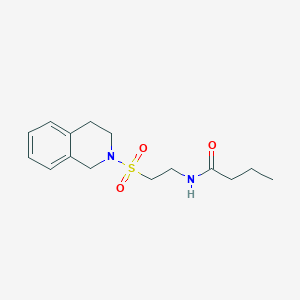
![Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2387844.png)
![N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2387845.png)
![2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2387849.png)
